N'-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide

Description

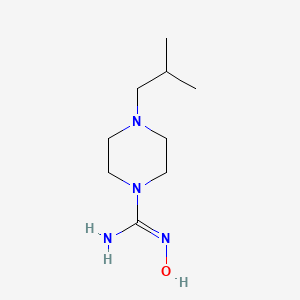

N'-Hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide is a piperazine derivative featuring a carboximidamide group at position 1, an N'-hydroxy substituent, and a 2-methylpropyl (isobutyl) group at position 3. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates or bioactive agents targeting receptors or enzymes .

Properties

Molecular Formula |

C9H20N4O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N'-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C9H20N4O/c1-8(2)7-12-3-5-13(6-4-12)9(10)11-14/h8,14H,3-7H2,1-2H3,(H2,10,11) |

InChI Key |

WXLIUOUITFYDCZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)CN1CCN(CC1)/C(=N/O)/N |

Canonical SMILES |

CC(C)CN1CCN(CC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the use of N-Boc-piperazine, which undergoes a Buchwald–Hartwig reaction with 1-bromo-2,3-dichlorobenzene, followed by acidic hydrolysis . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general principles of organic synthesis, such as nucleophilic substitution and reductive amination, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboxamide, while reduction may produce N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidine.

Scientific Research Applications

N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the intrinsic mitochondrial signaling pathway to induce cytotoxicity and apoptosis in cancer cells .

Comparison with Similar Compounds

Piperazine-1-Carboximidamide Derivatives with Aromatic Substituents

Several analogs from highlight the impact of substituent choice on synthesis and properties:

| Compound ID | Substituent at Position 4 | Yield (%) | Key Observations |

|---|---|---|---|

| 7 | 3-Methoxyphenyl | 43 | Moderate yield; characterized via NMR |

| 8 | 4-Methoxyphenyl | 54 | Higher yield than 7; similar characterization |

| 9 | 3-Trifluoromethylphenyl | 31 | Lower yield, likely due to steric/electronic effects of CF₃ group |

Comparison :

- The target compound’s aliphatic 2-methylpropyl group may improve solubility in nonpolar environments compared to aromatic substituents.

- Yields for aromatic analogs vary significantly (31–54%), suggesting that steric hindrance or electronic effects (e.g., electron-withdrawing CF₃ in compound 9) influence reaction efficiency. The isobutyl group in the target compound could offer a balance between steric bulk and synthetic accessibility .

Piperazine Carboxamides and Carboximidamides

and describe piperazine carboxamides synthesized via cyanocarbonimidate intermediates. For example:

- : N'-Cyano-N-(4,6-dimethylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide was synthesized in acetonitrile under reflux .

- : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide features an ethyl group and chlorophenyl carboxamide, with a chair conformation in the piperazine ring .

Comparison :

Compounds with 2-Methylpropyl Substituents

, and 5 highlight the role of 2-methylpropyl groups in stability and bioactivity:

- : 2-Methoxy-3-(2-methylpropyl)pyrazine in peppers showed superior storage stability compared to analogs, with concentrations decreasing slowly over time .

- : Pyrazine derivatives with 2-methylpropyl groups at the 3-position exhibited structural stability, suggesting that substituent placement affects compound behavior .

- : 2-(2-Methylpropyl)-thiazole, a sulfur-containing volatile, was detected in tomatoes at biologically relevant concentrations, underscoring the role of branched chains in flavor and odor .

Comparison :

- The 2-methylpropyl group in the target compound may contribute to stability akin to its pyrazine analogs, though its piperazine core may alter degradation pathways.

- In biological contexts, branched alkyl groups like isobutyl can enhance membrane permeability or receptor interactions, as seen in volatile compounds .

Piperazine Derivatives with Pharmacological Activity

describes serotonin receptor antagonists (e.g., p-MPPI and p-MPPF) with methoxyphenyl and benzamido groups. Key findings:

Comparison :

- The target compound’s isobutyl and N'-hydroxy groups may modulate receptor affinity differently than aryl or halogenated substituents.

Piperazines with Hydrophilic Substituents

discusses 1-(2-hydroxypropyl)-piperazine derivatives with multiple hydroxyl groups, which likely enhance aqueous solubility .

Comparison :

- The target compound’s single N'-hydroxy group may offer intermediate hydrophilicity compared to highly polar analogs, balancing solubility and lipid bilayer penetration.

Biological Activity

N'-Hydroxy-4-(2-methylpropyl)piperazine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research studies and findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a hydroxyl and a carboximidamide group. The chemical structure can be represented as follows:

This structure is significant for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

The primary mechanism of action for this compound is believed to involve inhibition of specific enzymes or receptors that are crucial in metabolic pathways. Research indicates that compounds with similar structures often interact with dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and insulin regulation .

Antidiabetic Properties

Studies have shown that DPP-4 inhibitors can enhance insulin secretion and improve glycemic control in type 2 diabetes. This compound may exhibit similar effects, potentially leading to increased levels of incretin hormones such as GLP-1 and GIP. These hormones play a vital role in promoting insulin secretion in response to meals .

In Vitro Studies

In vitro studies have demonstrated that this compound has the potential to inhibit DPP-4 activity effectively. For instance, assays measuring the enzyme's activity showed a significant reduction in substrate cleavage when treated with this compound, suggesting its efficacy as a DPP-4 inhibitor .

In Vivo Studies

Preclinical studies involving animal models have further supported the antidiabetic potential of this compound. In one study, administration of this compound led to improved glucose tolerance and insulin sensitivity in diabetic rats . The compound's ability to modulate glucose homeostasis was attributed to its action on incretin hormones.

Case Studies

Several case studies have highlighted the therapeutic applications of compounds structurally related to this compound:

- Diabetes Management : A clinical trial involving a related DPP-4 inhibitor showed significant reductions in HbA1c levels over 24 weeks, demonstrating the clinical relevance of this class of compounds in diabetes management .

- Cancer Research : Some studies suggest that DPP-4 inhibitors may possess anticancer properties. For example, compounds targeting DPP-4 have shown promise in reducing tumor growth in pancreatic cancer models by enhancing immune response .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.